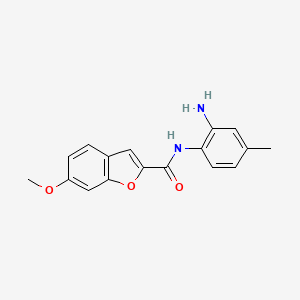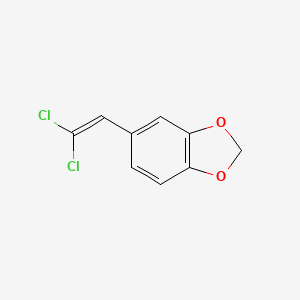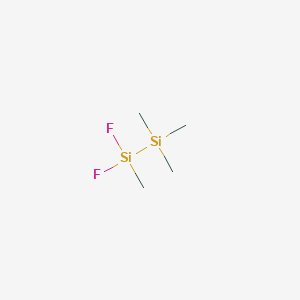
1,1-Difluoro-1,2,2,2-tetramethyldisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoro-1,2,2,2-tetramethyldisilane is an organosilicon compound with the molecular formula C4H12F2Si2. It is a member of the disilane family, characterized by the presence of two silicon atoms connected by a single bond. The compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Difluoro-1,2,2,2-tetramethyldisilane can be synthesized through several methods. One common approach involves the reaction of 1,2-dichloro-1,1,2,2-tetramethyldisilane with hydrogen fluoride. This reaction typically requires a catalyst, such as aluminum fluoride, and is conducted at elevated temperatures around 400°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize side products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Difluoro-1,2,2,2-tetramethyldisilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the fluorine atoms are replaced by other groups.
Reduction Reactions: The compound can be reduced to form different silicon-containing products.
Silylation Reactions: It is used in silylation reactions, where it adds silyl groups to other molecules.
Common Reagents and Conditions
Palladium Phosphine Complexes: These are commonly used as catalysts in silylation reactions involving this compound.
Hydrogen Fluoride: Used in the preparation of the compound from its chlorinated precursor.
Major Products Formed
Fluorodimethylsilyl Compounds: These are often the major products in reactions involving this compound.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoro-1,2,2,2-tetramethyldisilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Material Science: The compound is used in the preparation of silicon-based materials with unique properties.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1,1-difluoro-1,2,2,2-tetramethyldisilane involves its ability to act as a silylating agent. The compound can transfer silyl groups to other molecules, facilitating the formation of silyl-protected intermediates. This process is often catalyzed by transition metal complexes, such as palladium phosphine complexes, which enhance the reactivity and selectivity of the silylation reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2-Tetramethyldisilane: Similar in structure but lacks the fluorine atoms.
1,2-Dichloro-1,1,2,2-tetramethyldisilane: A chlorinated analog used as a precursor in the synthesis of 1,1-difluoro-1,2,2,2-tetramethyldisilane.
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane: Another analog with methoxy groups instead of fluorine.
Uniqueness
This compound is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability in certain reactions. This makes it particularly valuable in applications requiring precise control over chemical transformations.
Eigenschaften
CAS-Nummer |
56998-68-6 |
|---|---|
Molekularformel |
C4H12F2Si2 |
Molekulargewicht |
154.30 g/mol |
IUPAC-Name |
difluoro-methyl-trimethylsilylsilane |
InChI |
InChI=1S/C4H12F2Si2/c1-7(2,3)8(4,5)6/h1-4H3 |
InChI-Schlüssel |
ZWSZXKMAEPDMCB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si](C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


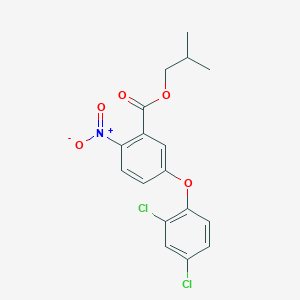

![Benzene, 1,4-bis[(4-nitrophenyl)thio]-](/img/structure/B14623137.png)
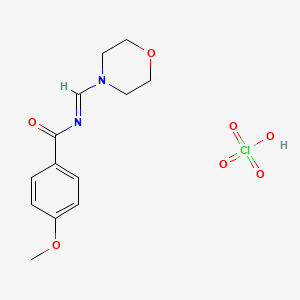

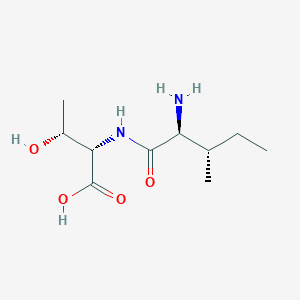
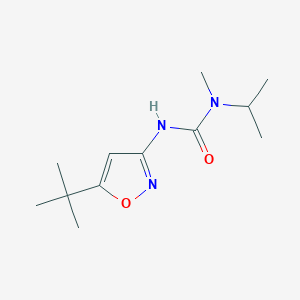
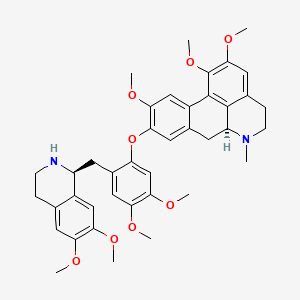
![8a-Ethenyl-4-hydroxy-3,5-dimethylideneoctahydro-2h-furo[3,2-g]isochromene-2,6(3h)-dione](/img/structure/B14623157.png)


![Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14623178.png)
